2-(1-Nitronaphthalen-2-yl)acetic acid
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Overview
Description
2-Naphthaleneacetic acid, 1-nitro- is an organic compound with the molecular formula C12H9NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an acetic acid and a nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 1-nitro- typically involves the nitration of naphthalene derivatives. One common method is the nitration of 2-naphthaleneacetic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of 2-Naphthaleneacetic acid, 1-nitro- often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetic acid, 1-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Naphthaleneacetic acid, 1-amino-.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Oxidized naphthaleneacetic acid derivatives.
Scientific Research Applications
2-Naphthaleneacetic acid, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 1-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar structure but with the nitro group at a different position.
2-Naphthylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitronaphthalene: Contains a nitro group but lacks the acetic acid moiety .
Uniqueness
2-Naphthaleneacetic acid, 1-nitro- is unique due to the presence of both the acetic acid and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-11(15)7-9-6-5-8-3-1-2-4-10(8)12(9)13(16)17/h1-6H,7H2,(H,14,15) |
InChI Key |
RVNRTHUGIFJSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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